molecular formula C10H20N2O2 B2770339 tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate CAS No. 1613721-23-5

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate

Cat. No. B2770339
CAS RN: 1613721-23-5
M. Wt: 200.282
InChI Key: KYRWEDDXBNZACB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary amines . These are amines in which the nitrogen atom is bonded to three carbon atoms. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a branched alkyl group. The “3-amino-3-methylpyrrolidine-1-carboxylate” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrrolidine ring, which is a type of cyclic amine. The “3S” designation indicates the stereochemistry at the 3rd carbon of the pyrrolidine ring, suggesting that this compound is a chiral molecule .


Chemical Reactions Analysis

Tertiary amines like this compound can participate in a variety of chemical reactions. For example, they can act as bases, accepting a proton to form a positively charged ammonium ion . They can also undergo N-alkylation reactions, where an alkyl group is transferred to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Tertiary amines like this compound are generally weak bases . They are often soluble in organic solvents, and their boiling points are typically higher than those of comparable-sized alkanes .

Scientific Research Applications

Antibacterial Agents

A study by Di Cesare et al. (1992) explored the synthesis of chiral naphthyridones with tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate derivatives. These compounds exhibited significant antibacterial properties, with the stereochemistry of the pyrrolidine ring being crucial for activity. Two enantiomers, 3-amino-4-methylpyrrolidine, showed promise for preclinical evaluation (Di Cesare et al., 1992).

Chiral Auxiliary in Synthesis

Studer et al. (1995) reported the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This compound was used as a chiral auxiliary and a chiral building block in dipeptide synthesis, demonstrating its versatility in chemical synthesis (Studer et al., 1995).

Large-Scale Preparation from L-Aspartic Acid

Yoshida et al. (1996) accomplished the large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. This process involved several steps, including methylation, reduction, protection, and mesylation, showing the feasibility of large-scale preparation of such compounds (Yoshida et al., 1996).

Economical Synthesis for Pharmaceutical Applications

Han et al. (2018) developed an optimized and economical synthesis process for (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. This method is notable for its mild reaction conditions and potential industrial applicability, particularly in the pharmaceutical sector (Han et al., 2018).

NMR Tag in Protein Research

Chen et al. (2015) explored the use of O-tert-Butyltyrosine, a derivative of tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate, as an NMR tag in high-molecular-weight systems. This compound enabled the measurement of submicromolar ligand binding affinities, demonstrating its utility in protein research and structural biology (Chen et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are irritants and can cause harm if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific safety information .

properties

IUPAC Name

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(4,11)7-12/h5-7,11H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRWEDDXBNZACB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S)-3-amino-3-methylpyrrolidine-1-carboxylate

CAS RN

1613721-23-5
Record name (S)-t-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.